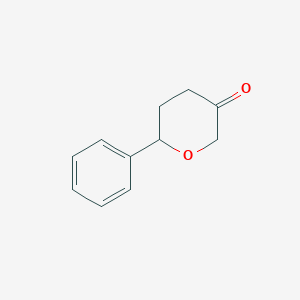

6-Phenyldihydro-2H-pyran-3(4H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

6-phenyloxan-3-one |

InChI |

InChI=1S/C11H12O2/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2 |

InChI Key |

XTLBMAWINLQIAX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)COC1C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Phenyldihydro 2h Pyran 3 4h One and Structural Analogs

Strategies for the Construction of the Dihydro-2H-pyran-3(4H)-one Ring System

The formation of the dihydro-2H-pyran-3(4H)-one ring is a fundamental challenge in organic synthesis, addressed by several powerful cyclization strategies. These methods are designed to control the formation of new carbon-carbon and carbon-oxygen bonds, often with a high degree of stereoselectivity.

A robust method for synthesizing substituted tetrahydropyran-4-ones, the structural core of 6-phenyldihydro-2H-pyran-3(4H)-one, is the silyl (B83357) enol ether Prins cyclization. nih.govnih.gov This reaction involves the condensation of a hydroxy silyl enol ether with an aldehyde, such as benzaldehyde, to generate the desired pyranone structure. nih.govacs.org The mechanism begins with the Lewis acid-promoted formation of a hemiacetal from the alcohol and aldehyde, which then generates a key oxocarbenium ion intermediate. nih.govacs.org An irreversible nucleophilic attack by the silyl enol ether on this intermediate leads to the formation of the tetrahydropyran-4-one ring. nih.govacs.org

A significant advantage of the silyl enol ether Prins cyclization is its high diastereoselectivity. nih.gov The reaction typically proceeds through a chair-like transition state where substituents prefer to occupy equatorial positions to minimize steric hindrance, leading to the formation of the cis-2,6-disubstituted product as the major isomer. nih.govuva.es This stereocontrol is crucial for the synthesis of complex molecules and has been shown to produce diastereomeric ratios greater than 95:5 in many cases. nih.govnih.gov The diastereoselectivity can be influenced by the steric bulk of the substituents on the reactants. beilstein-journals.org For instance, while many substrates yield high diastereoselectivity, the use of a silyl enol ether with a sterically small substituent can lead to a mixture of cis and trans products, as the small group can occupy a pseudoaxial position in the transition state. beilstein-journals.org

The silyl enol ether Prins cyclization is typically promoted by a Lewis acid. Boron trifluoride etherate (BF₃·OEt₂) is a commonly used catalyst for this transformation, often employed at low temperatures such as -78 °C in a solvent like dichloromethane (B109758) (DCM). acs.org The reaction is tolerant of a wide variety of functional groups on both the hydroxy silyl enol ether and the aldehyde. nih.govnih.gov Aromatic aldehydes, including electron-rich and electron-poor variants, are viable substrates for this reaction, making it directly applicable to the synthesis of this compound. acs.org Research has shown that electron-rich aromatic aldehydes tend to give higher yields, possibly due to the enhanced stabilization of the intermediate oxocarbenium ion. acs.org The choice of Lewis acid can also dramatically influence the reaction pathway; for example, switching from TMSOTf to BiCl₃ in related silyl-Prins cyclizations can alter the mechanism from a tandem migration to a stereoselective capture by the Lewis acid's counteranion. nih.govuva.es

Table 1: Effect of Aromatic Aldehyde on Silyl Enol Ether Prins Cyclization Yield This table is based on data for the synthesis of related tetrahydropyran-4-ones.

The oxa-Diels-Alder reaction, a variation of the Diels-Alder reaction, provides another powerful route to the dihydropyran ring system. wikipedia.org This cycloaddition involves the reaction of a diene with a carbonyl compound (a heterodienophile), such as an aldehyde, to form a dihydropyran. wikipedia.org Specifically, inverse-electron-demand oxa-Diels-Alder (IODA) reactions, where an electron-rich alkene reacts with an electron-poor α,β-unsaturated carbonyl compound, are highly effective for constructing functionalized 3,4-dihydropyrans. nih.gov These reactions are valuable for creating the basic framework found in this compound.

Achieving enantioselectivity in oxa-Diels-Alder reactions is a key area of research, with many strategies relying on the use of chiral Lewis acids that coordinate to the carbonyl group of the dienophile. wikipedia.org Chiral oxazaborolidinium ions have been successfully used as catalysts in asymmetric IODA reactions between α,β-unsaturated aldehydes and alkenes. nih.gov Furthermore, bifunctional organic catalysts derived from cinchona alkaloids have been developed for the highly enantioselective and diastereoselective Diels-Alder reactions of 2-pyrones. capes.gov.br These catalytic systems can provide access to enantioenriched six-membered oxygen-containing heterocycles, which are precursors to compounds like this compound. nih.gov Dienamine catalysis represents another approach, enabling enantioselective pyrone Diels-Alder reactions with α,β-unsaturated aldehydes to produce structurally useful bicyclic lactones with excellent stereocontrol. nih.gov

Table 2: Catalyst Systems for Asymmetric Oxa-Diels-Alder Reactions

While the oxa-Diels-Alder reaction is a versatile tool, its substrate scope can have limitations. A notable challenge is the often low reactivity of simple α,β-unsaturated aldehydes and non-polarized alkenes, which can make achieving high yields and enantiocontrol difficult. nih.gov To overcome this, more reactive substrates are often employed. For example, α-haloacroleins are more reactive dienophiles than simple acroleins due to the inductive effect of the halogen. nih.gov The scope of dienophiles in asymmetric pyrone Diels-Alder reactions has been shown to include a variety of cyclic and acyclic 3,3'-disubstituted enals. nih.gov Similarly, cycloadditions of functionalized α,β-unsaturated carbonyl compounds, such as 3-aryl-2-benzoyl-2-propenenitriles, with N-vinyl-2-oxazolidinone proceed with regio- and diastereoselectivity to yield dihydropyrans. nih.govrsc.org The development of new catalytic systems continues to expand the substrate scope, making this reaction increasingly applicable to a wider range of target molecules. nih.govsioc-journal.cn

Table of Mentioned Compounds

Cyclization Reactions from Linear Precursors

The formation of the tetrahydropyranone core through the cyclization of linear precursors is a fundamental and widely utilized strategy. This approach involves the intramolecular reaction of a suitably functionalized acyclic molecule to form the desired heterocyclic ring system.

Pathways Initiated from Alpha-Ketoglutaric Acid

Alpha-ketoglutaric acid and its derivatives serve as versatile starting materials for the synthesis of various heterocyclic compounds, including tetrahydropyranone structures. The reaction of diethyl α-ketoglutarate with aromatic aldehydes, such as benzaldehyde, under specific conditions leads to the formation of a γ-butyrolactone intermediate. This lactone can then be subjected to reduction, for instance with sodium borohydride (B1222165), to yield a diol, which subsequently undergoes acid-catalyzed cyclization to form the desired tetrahydropyranone ring.

Another approach involves the condensation of α-ketoglutaric acid with an appropriate aldehyde in the presence of a base, followed by a series of transformations including reduction and cyclization to afford the target molecule. The versatility of α-ketoglutaric acid allows for the introduction of various substituents on the resulting pyranone ring.

Cyclizations Involving Acetylenic Carbonyl Compounds

The intramolecular cyclization of acetylenic carbonyl compounds provides a powerful method for the synthesis of functionalized tetrahydropyranones. Specifically, the acid-catalyzed cyclization of γ-hydroxy-α,β-acetylenic esters can yield 2,3-dihydro-4-pyranones. This transformation proceeds through the hydration of the triple bond, followed by intramolecular cyclization of the resulting enol or keto-alcohol intermediate.

Furthermore, the reaction of certain acetylenic carbonyl compounds with organocuprates can lead to the formation of substituted dihydropyranones. This process involves the conjugate addition of the organocuprate to the acetylenic system, followed by intramolecular cyclization of the resulting enolate onto the carbonyl group.

Electrophilic Cyclization Strategies

Electrophilic cyclization represents a key strategy for the construction of the tetrahydropyranone ring. This method typically involves the reaction of an unsaturated alcohol, such as a homoallylic or homopropargylic alcohol, with an electrophilic reagent. For instance, the treatment of δ,ε-unsaturated β-ketoesters with an electrophile like N-bromosuccinimide (NBS) or iodine can trigger a cascade of reactions, including cyclization and rearrangement, to afford substituted tetrahydropyranones.

The choice of electrophile can influence the stereochemical outcome of the reaction, allowing for the diastereoselective synthesis of specific isomers. Common electrophiles used in these transformations include halonium ions (I+, Br+), mercury(II) salts, and phenylselenenyl halides.

Base-Catalyzed Cyclization Protocols

Base-catalyzed intramolecular cyclization is a widely employed method for the synthesis of this compound and its analogs. This approach often utilizes an intramolecular Michael addition or aldol-type condensation. For example, a linear precursor containing both a ketone and an α,β-unsaturated ester or ketone functionality can undergo intramolecular cyclization in the presence of a base to form the tetrahydropyranone ring. The choice of base, solvent, and reaction temperature can be crucial for optimizing the yield and selectivity of the cyclization.

A common strategy involves the synthesis of a 1,5-dicarbonyl compound or a related precursor, which, upon treatment with a base such as sodium ethoxide or potassium carbonate, undergoes intramolecular cyclization to furnish the desired heterocyclic product.

Palladium-Catalyzed Stereocontrolled Annulations

Palladium-catalyzed reactions have emerged as powerful tools for the stereocontrolled synthesis of complex molecules, including tetrahydropyranones. One notable example is the palladium-catalyzed [3+3] annulation of 1,1-cyclopropanediesters with aldehydes. This reaction proceeds through the formation of a palladium-trimethylenemethane (TMM) complex, which then reacts with two molecules of an aldehyde to construct the six-membered ring with high diastereoselectivity.

Another palladium-catalyzed approach involves the intramolecular cyclization of unsaturated precursors. For instance, the Wacker-type cyclization of an appropriate unsaturated alcohol can lead to the formation of the tetrahydropyranone ring. These methods often offer excellent control over the stereochemistry of the newly formed chiral centers.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical route to complex molecules. A one-pot, three-component reaction involving an aromatic aldehyde (like benzaldehyde), a β-ketoester (such as ethyl acetoacetate), and a source of ammonia (B1221849) or an amine, followed by subsequent transformations, can be employed for the synthesis of dihydropyridinones, which are structurally related to dihydropyranones.

While direct multicomponent synthesis of this compound is less commonly reported, the principles of MCRs can be applied to construct highly functionalized linear precursors that can then undergo cyclization to form the desired tetrahydropyranone core in a tandem or sequential one-pot process.

Table of Synthetic Methodologies for this compound and Analogs

| Methodology | Key Precursors | Reagents/Catalysts | Key Features |

| Cyclization from Alpha-Ketoglutaric Acid | Diethyl α-ketoglutarate, Benzaldehyde | NaBH4, Acid | Versatile starting material, allows for substituent introduction. |

| Cyclization of Acetylenic Carbonyls | γ-hydroxy-α,β-acetylenic esters | Acid, Organocuprates | Forms functionalized dihydropyranones. |

| Electrophilic Cyclization | δ,ε-unsaturated β-ketoesters | NBS, Iodine, Hg(II) salts | Diastereoselective synthesis possible. |

| Base-Catalyzed Cyclization | 1,5-dicarbonyl compounds | NaOEt, K2CO3 | Utilizes intramolecular Michael addition or aldol (B89426) condensation. |

| Palladium-Catalyzed Annulation | 1,1-cyclopropanediesters, Aldehydes | Palladium catalysts | High stereocontrol, forms [3+3] annulation products. |

| Multicomponent Reactions | Aldehydes, β-ketoesters, Amines | Various catalysts | Atom-economical, efficient for creating complex precursors. |

Reductive Domino Reactions for Dihydropyran Formation

Domino reactions, also known as cascade or tandem reactions, are highly efficient processes that form multiple chemical bonds in a single synthetic operation without isolating intermediates. While the term "reductive domino reaction" is not broadly classified, many domino sequences leading to dihydropyran rings inherently involve steps that result in a reduced heterocyclic system compared to potential pyran precursors.

One-pot cascade reactions can be initiated to rapidly construct dihydropyran rings. For instance, a three-component, one-pot cascade reaction initiated by Bismuth(III) bromide has been used to achieve the synthesis of cis-2,6-disubstituted dihydropyrans. documentsdelivered.com This sequence involves a Mukaiyama aldol reaction followed by an intermolecular addition and an intramolecular silyl-modified Sakurai (ISMS) reaction. documentsdelivered.com Similarly, domino reactions that proceed via a Michael addition are a cornerstone for building pyran systems. These reactions can be catalyzed by bifunctional organocatalysts, leading to chiral dihydropyrano[2,3-c]pyrazole derivatives in a domino fashion. metu.edu.tr Such processes are valued for their atom economy and ability to generate molecular complexity from simple starting materials in a single step. metu.edu.tr

N-Heterocyclic Carbene (NHC) catalysis frequently enables domino reactions for dihydropyranone synthesis. These reactions can proceed through various annulation strategies, such as [4+2] or [3+3] cycloadditions, where the NHC-generated homoenolate or azolium enolate intermediates react with suitable partners to build the pyranone ring. mdpi.com These sequences demonstrate the power of domino reactions to efficiently assemble the core structure of dihydropyranones.

Stereoselective and Enantioselective Synthetic Approaches

Controlling the three-dimensional arrangement of atoms is critical in modern synthetic chemistry. For dihydropyranones, which can contain multiple stereocenters, the development of stereoselective and enantioselective methods is paramount.

Diastereoselective synthesis aims to produce a specific diastereomer from a set of possible stereoisomers. The Prins cyclization has emerged as a powerful tool for the diastereoselective synthesis of substituted tetrahydropyranones. organic-chemistry.orgnih.gov This reaction involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. organic-chemistry.org

A notable method involves the Prins cyclization of 3-bromobut-3-en-1-ols with aldehydes, which yields 2,6-disubstituted tetrahydropyranones with excellent diastereoselectivity. organic-chemistry.orgnih.gov The reaction proceeds through a stable six-membered chair-like tetrahydropyranyl carbocation intermediate, which directs the subsequent nucleophilic attack to form the final product. organic-chemistry.org By using aldehydes like benzaldehyde, this method can be adapted to produce derivatives with a phenyl group at the C-2 or C-6 position. Similarly, a silyl-Prins cyclization, reacting hydroxy silyl enol ethers with aldehydes, affords substituted tetrahydropyran-4-ones with high diastereoselectivity, typically favoring the cis-2,6-disubstituted product. acs.orgmdpi.com

Table 1: Diastereoselective Prins Cyclization for Tetrahydropyranone Synthesis

| Aldehyde Substrate | Homoallylic Alcohol Substrate | Catalyst/Conditions | Product Configuration | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | 3-Bromobut-3-en-1-ol | BF3·OEt2, -35 °C | 2-Phenyl-6-methyltetrahydropyran-3-one | 81 | >99:1 | organic-chemistry.org |

| 4-Nitrobenzaldehyde | 3-Bromobut-3-en-1-ol | BF3·OEt2, -35 °C | 2-(4-Nitrophenyl)-6-methyltetrahydropyran-3-one | 85 | >99:1 | organic-chemistry.org |

| Crotonaldehyde | Hydroxy silyl enol ether | TMSOTf | cis-2-Propenyl-6-substituted-tetrahydropyran-4-one | N/A | 4.1:1.0 (cis:trans) | acs.org |

| Benzaldehyde | (E)-4-phenyl-1-(trimethylsilyl)but-3-en-1-ol | TMSOTf | cis-2,6-diphenyl-5,6-dihydro-2H-pyran | 75 | >95:5 | mdpi.com |

The degree of diastereoselectivity in these cyclizations is highly dependent on the nature of the substituents on both the aldehyde and the alcohol precursor. The stereocontrol is generally rationalized by a transition state model where the bulky substituents preferentially occupy pseudoequatorial positions to minimize steric hindrance. mdpi.com

In the silyl-Prins cyclization, the reaction of E-vinylsilyl alcohols with various aldehydes selectively produces cis-dihydropyran derivatives. mdpi.com This high stereoselectivity is explained by the preferential pseudoequatorial conformation of both the R¹ (from the alcohol) and R² (from the aldehyde) substituents in the chair-like transition state. mdpi.com While aliphatic aldehydes often yield products with excellent diastereoselectivity, less reactive aromatic or vinylic aldehydes can sometimes lead to more complex mixtures. mdpi.com In the Prins cyclization of 3-bromobut-3-en-1-ols, both aromatic aldehydes (with electron-donating or electron-withdrawing groups) and aliphatic aldehydes react effectively to give the corresponding tetrahydropyranones with very high diastereoselectivity, demonstrating the robustness of this method. organic-chemistry.org

Synthesizing complex molecules often requires precise control over multiple contiguous stereocenters. Asymmetric boron-mediated aldol reactions are a powerful strategy for constructing complex polyketide structures, which can be precursors to pyran rings. rsc.org This methodology allows for the formation of key carbon-carbon bonds while setting the stereochemistry of multiple centers simultaneously. For example, a complex boron-mediated aldol coupling between a chiral methyl ketone and a chiral aldehyde can yield a 1,5-anti adduct with excellent stereocontrol, attributed to the synergistic effects of substrate-inherent preferences and the chiral reagent. rsc.org

N-Heterocyclic carbene (NHC)-catalyzed kinetic resolutions have also been developed to furnish complex dihydropyranones containing three consecutive stereocenters with high levels of diastereoselectivity and enantioselectivity. chalmers.se These reactions showcase how a single catalytic step can generate significant molecular complexity with precise stereochemical control. chalmers.se

Enantioselective catalysis is the most sophisticated approach to obtaining chiral compounds, utilizing small amounts of a chiral catalyst to generate large quantities of an enantioenriched product.

N-Heterocyclic carbenes (NHCs) are highly versatile organocatalysts for the synthesis of chiral dihydropyranones. mdpi.comorganic-chemistry.org NHCs can catalyze dynamic kinetic resolutions (DKR) of racemic starting materials to produce highly substituted products with excellent enantioselectivity. nih.govrsc.org For example, an NHC-catalyzed DKR of racemic α-substituted β-keto esters produces highly substituted β-lactones, which are valuable chiral building blocks, in good yields and up to 99% enantiomeric excess (ee). nih.gov This principle has been extended to the synthesis of planar-chiral cyclophanes through a DKR process, highlighting the power of NHC catalysis in controlling complex stereochemistry. nih.gov

Isothioureas represent another class of potent organocatalysts. They can catalyze Michael addition-lactonization cascade reactions to deliver 3,5,6-substituted dihydropyranones with high enantioselectivity, typically exceeding 90% ee. nih.gov Simple chiral diamines have also been successfully applied as catalysts in the asymmetric Michael reaction between α,β-unsaturated ketones and cyclic diones, leading to 3,4-dihydropyran derivatives in high yields (up to 98%) and excellent enantioselectivities (up to 97% ee). nih.govacs.org Furthermore, chiral phosphines can catalyze [4+2] annulation reactions to afford 3,4-dihydropyrans with virtually perfect enantioselectivities. acs.org

Table 2: Enantioselective Catalytic Synthesis of Dihydropyranone Derivatives

| Reaction Type | Catalyst Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Michael addition-lactonization | Isothiourea ((-)-Tetramisole) | 74 | 91 | nih.gov |

| Michael reaction | Chiral Diamine | up to 98 | up to 97 | acs.org |

| [4+2] Annulation | Chiral Phosphine | High | ~100 | acs.org |

| Dynamic Kinetic Resolution (DKR) | N-Heterocyclic Carbene (NHC) | 50-88 | up to 99 | nih.gov |

| Kinetic Resolution (KR) | N-Heterocyclic Carbene (NHC) | Good-to-moderate | Excellent | chalmers.se |

An alternative to enantioselective catalysis involves the use of the "chiral pool" or chiral auxiliaries. The chiral pool consists of abundant, inexpensive, and enantiomerically pure compounds provided by nature, such as amino acids, sugars, and terpenes. wikipedia.orgnih.gov This strategy uses a readily available chiral starting material to transfer its stereochemical information to the target molecule. bccollegeasansol.ac.in For instance, complex terpenes can be synthesized using smaller, terpene-derived materials as the initial building blocks. nih.gov The synthesis of a rare amino sugar, methyl mycaminoside, illustrates how a single stereocenter from the chiral pool can be used to diastereoselectively introduce several others. inflibnet.ac.in

A chiral auxiliary is an enantiomerically pure group that is temporarily incorporated into an achiral substrate to direct a stereoselective reaction. bccollegeasansol.ac.inresearchgate.net After the desired transformation, the auxiliary is removed and can often be recovered for reuse. nih.govharvard.edu This approach has been widely applied in asymmetric Diels-Alder reactions, alkylations, and aldol reactions. researchgate.netnih.gov For example, acrylate (B77674) esters of cis-1-arylsulfonamido-2-indanols, derived from commercially available amino-indanols, serve as effective chiral auxiliaries in Lewis acid-promoted Diels-Alder reactions, affording products with high diastereoselectivity. nih.gov Similarly, enantiopure oxazolidinones, often prepared from natural amino acids, are classic examples of auxiliaries that provide excellent stereocontrol in enolate alkylation and aldol reactions. uvic.ca These strategies provide reliable pathways to enantiomerically enriched building blocks that can be used to construct complex targets like this compound.

Diastereoselective Synthesis of Substituted this compound Derivatives

Advanced Functionalization and Derivatization Strategies

Recent progress in synthetic organic chemistry has provided powerful tools for the late-stage functionalization of complex molecules. These strategies are particularly valuable for modifying the this compound scaffold, allowing for the introduction of a wide range of chemical functionalities with high regioselectivity. Such modifications are crucial for fine-tuning the pharmacological properties of lead compounds.

Regioselective Functionalization of the Pyranone Core

The ability to selectively introduce functional groups at specific positions of the this compound core is essential for a systematic exploration of its chemical space. The pyranone ring offers several sites for functionalization, including the carbons alpha to the carbonyl group (C2 and C4), the C5 position, and the phenyl ring at C6.

The regioselectivity of reactions on the pyranone core is often dictated by the electronic nature of the substituents and the reaction conditions employed. For instance, the presence of the carbonyl group at C3 activates the adjacent methylene (B1212753) groups at C2 and C4 for enolization and subsequent electrophilic substitution. The relative acidity of the protons at C2 and C4 can be influenced by the steric and electronic effects of the phenyl group at the C6 position.

While specific literature on the regioselective functionalization of this compound is nascent, principles from related tetrahydropyranone systems can be applied. The formation of a kinetic enolate, typically using a strong, sterically hindered base at low temperatures, is expected to occur preferentially at the less substituted C4 position. Conversely, thermodynamic enolate formation under equilibrating conditions might favor the C2 position, influenced by the C6-phenyl substituent.

Directed C-H functionalization represents a powerful strategy for regioselective modification. nih.govnih.govmdpi.com By installing a directing group on the pyranone core or the phenyl ring, it is possible to guide a transition metal catalyst to a specific C-H bond, enabling the introduction of various substituents. For example, a directing group at the ortho position of the phenyl ring could facilitate selective functionalization at that site or potentially at a specific position on the pyranone ring through long-range activation.

| Position | Reaction Type | Reagents and Conditions | Expected Outcome |

| C4 | Alkylation (Kinetic) | 1. LDA, THF, -78 °C; 2. R-X | Selective introduction of an alkyl group at the C4 position. |

| C2/C4 | Halogenation | NBS or NCS, catalyst | Introduction of a halogen atom, with regioselectivity dependent on reaction conditions. |

| Phenyl Ring | Directed C-H Arylation | Pd(OAc)₂, directing group, Ar-X | Regioselective arylation of the phenyl ring, guided by the directing group. |

Table 1: Potential Regioselective Functionalization Reactions

Synthesis of Diversified Libraries of this compound Analogs

The construction of chemical libraries with diverse functionalities is a cornerstone of modern drug discovery. Diversity-oriented synthesis (DOS) aims to generate collections of structurally complex and diverse small molecules from a common starting material. researchgate.netnih.gov This approach is highly applicable to the this compound scaffold, allowing for the creation of a multitude of analogs with varied substitution patterns.

One effective strategy for library synthesis involves the use of multicomponent reactions, where three or more starting materials are combined in a single step to generate a complex product. For instance, a one-pot condensation of an aromatic aldehyde, malononitrile, and a β-ketoester can yield highly functionalized 4H-pyran derivatives. amazonaws.com By varying the substituents on each of the starting materials, a large and diverse library of pyran-based compounds can be rapidly assembled.

Late-stage functionalization is another powerful tool for the diversification of the pyranone core. This approach involves modifying a pre-synthesized scaffold in the final steps of a synthetic sequence. For example, a this compound core bearing a reactive handle, such as an azide (B81097) or an alkyne, can be readily diversified using click chemistry. This highly efficient and regioselective reaction allows for the introduction of a wide array of functional groups, leading to the rapid generation of a library of analogs.

A study on the synthesis of (2RS,6RS)-2-(4-methoxyphenyl)-6-(substituted ethyl)dihydro-2H-pyran-4(3H)-ones demonstrated a successful application of this strategy. An azide-functionalized pyranone was coupled with a variety of terminal acetylenes via a copper(I)-catalyzed Huisgen cycloaddition to produce a library of 1,4-disubstituted 1,2,3-triazoles.

| Starting Material/Scaffold | Diversification Strategy | Key Reactions | Representative Analogs |

| Aromatic aldehydes, malononitrile, β-ketoesters | Multicomponent Reaction | Knoevenagel condensation, Michael addition, cyclization | Poly-substituted 4H-pyrans with diverse aryl groups and ester functionalities. |

| Azide-functionalized pyranone | Late-stage Functionalization (Click Chemistry) | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Library of triazole-containing pyranone analogs. |

| 6-Alkyl(aryl)-3-diethoxyphosphoryldihydropyran-4-ones | Michael Addition | Reaction with Gilman reagents (e.g., phenyl Gilman reagent) | Introduction of various substituents at the 2-position of the pyranone ring. |

Table 2: Strategies for the Synthesis of Diversified Pyranone Libraries

Chemical Reactivity and Reaction Mechanisms of 6 Phenyldihydro 2h Pyran 3 4h One

Reactivity of the Carbonyl Moiety

The ketone functional group at the 3-position is a primary site for nucleophilic attack. Common reactions at this position include additions of organometallic reagents, cyanohydrin formation, and olefination reactions.

Nucleophilic Addition: The electrophilic carbon of the carbonyl group readily reacts with various nucleophiles. For instance, Grignard reagents can add to the carbonyl to form tertiary alcohols. The stereochemical outcome of such additions is influenced by the existing stereocenter at the 6-position, often leading to diastereomeric mixtures.

Cyanohydrin Formation: In the presence of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) or an alkali metal cyanide followed by an acidic workup, 6-phenyldihydro-2H-pyran-3(4H)-one can be converted to the corresponding cyanohydrin. This reaction adds a new stereocenter at the 3-position and provides a valuable intermediate for the synthesis of α-hydroxy acids and amino alcohols. For a related compound, dihydro-2-(p-methoxyphenyl)-2-methyl-2H-pyran-3(4H)-one, the formation of a cyanohydrin has been reported as a key step in the synthesis of aminomethyl-tetrahydropyran-3-ol derivatives. researchgate.net

Wittig Reaction: The carbonyl group can undergo olefination via the Wittig reaction. Treatment with a phosphorus ylide, generated from a phosphonium (B103445) salt and a strong base, can convert the ketone into an exocyclic double bond. The specific ylide used determines the nature of the appended alkylidene group.

Table 1: Reactions at the Carbonyl Moiety of Dihydropyranone Systems

| Reaction Type | Reagents & Conditions | Product Type | Notes |

| Grignard Reaction | RMgX, then H₃O⁺ | Tertiary Alcohol | Introduces a new alkyl/aryl group at C3. |

| Cyanohydrin Formation | KCN/H₂SO₄ or TMSCN | α-Hydroxy Nitrile | Creates a new stereocenter at C3. |

| Wittig Reaction | Ph₃P=CHR, THF | 3-Alkylidene-dihydropyran | Forms an exocyclic double bond at C3. |

Chemical Transformations of the Dihydropyranone Ring System

The dihydropyranone ring is susceptible to a range of transformations including addition reactions, rearrangements, and redox chemistry, often influenced by the phenyl group and the ring oxygen.

Addition Reactions (e.g., Michael Additions, Cycloadditions)

Michael Additions: While this compound itself does not possess a conjugated system for classical Michael additions, related 2H-pyran-3(6H)-ones are known to be excellent Michael acceptors. researchgate.net Thiol nucleophiles, for example, can add to the α,β-unsaturated ketone system present in these isomers. researchgate.net

Cycloadditions: Dihydropyranone systems can participate in cycloaddition reactions. For instance, hetero-Diels-Alder reactions, where the carbonyl group or an enone system within the ring acts as the dienophile or diene, can lead to the formation of fused heterocyclic systems. The phenyl substituent at the 6-position can influence the stereoselectivity of these reactions. While specific examples for this compound are not extensively documented, the general reactivity of pyran-based systems in cycloadditions is well-established. nih.gov

Rearrangement Pathways

The dihydropyranone skeleton can undergo various rearrangement reactions, often acid-catalyzed, leading to different carbocyclic and heterocyclic frameworks.

Ring Contraction: Tetrahydropyran (B127337) derivatives have been observed to undergo ring contraction to form tetrahydrofuran (B95107) systems, particularly when a substituent at C-3 can act as a leaving group. researchgate.net

Acid-Catalyzed Rearrangements: In the presence of acid, 6-alkoxy-2,3-dihydro-6H-pyran-3-ones have been shown to rearrange to trans-4-alkoxy-5-hydroxy-2-cyclopenten-1-ones. researchgate.net While this specific rearrangement involves a 6-alkoxy substituent, it highlights the potential for skeletal reorganization in related dihydropyranone systems under acidic conditions.

Oxidation and Reduction Chemistry

Oxidation: The oxidation of this compound can proceed at the benzylic position (the carbon bearing the phenyl group) or at the carbons alpha to the ketone. Strong oxidizing agents could potentially lead to ring-opening products. Oxidation of the secondary alcohol, obtained after reduction of the ketone, would regenerate the starting material.

Reduction: The ketone at the 3-position can be stereoselectively reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this transformation, typically affording the corresponding alcohol with good yield. The stereochemical outcome of the reduction is influenced by the steric bulk of the phenyl group at the 6-position, which directs the hydride attack to the less hindered face of the carbonyl.

Table 2: Oxidation and Reduction of a Dihydropyranone Derivative

| Reaction | Reagent | Product | Yield | Reference |

| Reduction | NaBH₄ | trans-3-hydroxy-2,6-diphenyltetrahydropyran-4-one | 85% | (Adapted from a similar system) |

Heteroatom-Directed Reactions

The oxygen atom within the pyran ring plays a crucial role in directing certain reactions.

Prins-Type Cyclizations: The formation of the tetrahydropyran ring itself can often be achieved through a Prins-type cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. The reverse of this reaction, or related acid-catalyzed ring-opening and re-cyclization pathways, can be considered heteroatom-directed processes where the ring oxygen is protonated, leading to an oxocarbenium ion intermediate. This intermediate can then be trapped by nucleophiles or undergo further rearrangements.

Reaction Mechanism Investigations

The mechanisms of the reactions involving this compound and its analogs have been investigated to understand the stereochemical outcomes and reactivity patterns.

Nucleophilic Addition to the Carbonyl: The addition of nucleophiles to the C3-ketone generally proceeds via a standard nucleophilic attack on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. In the case of Grignard and organolithium reagents, the stereochemistry is often governed by Felkin-Anh or Cram's chelation models, taking into account the influence of the C6-phenyl group.

Cycloaddition Reactions: The mechanism of Diels-Alder reactions involving pyranone systems can be either concerted or stepwise, depending on the specific substrates and reaction conditions. nih.gov Lewis acid catalysis is often employed to lower the energy of the LUMO of the dienophile, thereby accelerating the reaction. nih.gov

Rearrangement Reactions: Acid-catalyzed rearrangements, such as the conversion of 6-alkoxydihydropyranones to cyclopentenones, are proposed to proceed through protonation of the carbonyl group, followed by a series of bond migrations and tautomerization steps to yield the final product. researchgate.net

Elucidation of Key Intermediates and Transition States

The reactions of this compound, like other pyranones, can proceed through various intermediates depending on the reaction conditions and the nature of the reacting species. While specific experimental studies on the intermediates of this particular compound are limited, mechanistic insights can be drawn from related systems and computational studies on similar dihydropyran structures.

In reactions involving nucleophilic attack at the carbonyl carbon (C3), a common intermediate is a tetrahedral intermediate . The stability and subsequent reaction pathway of this intermediate are influenced by the nature of the nucleophile and the reaction medium. For instance, in reduction reactions using hydride reagents, the initial formation of a tetrahedral alkoxy intermediate is a key step.

Computational studies on the thermal decomposition of related 3,6-dihydro-2H-pyran systems suggest the involvement of a concerted six-membered cyclic transition state . mdpi.com This type of transition state is characteristic of pericyclic reactions, such as retro-Diels-Alder reactions, which can be a potential decomposition pathway for dihydropyranones under thermal stress. The geometry and energy of this transition state are critical in determining the reaction rate and product distribution. For example, in the thermal decomposition of 2,6-dimethyl-3,6-dihydro-2H-pyran, the molecule undergoes a concerted mechanism involving a 6-member cyclic transition state to yield acetaldehyde (B116499) and 1,3-pentadiene. mdpi.com

Furthermore, in acid- or base-catalyzed reactions, the formation of enol or enolate intermediates is crucial. The enolate of this compound can be formed by deprotonation at the C2 or C4 position, with the regioselectivity of enolate formation being a key determinant for subsequent reactions, such as alkylations and aldol (B89426) condensations. The phenyl group at C6 can electronically influence the stability of these enolates.

In rearrangement reactions, such as the optimized rearrangement of 6-alkoxy-2,3-dihydro-6H-pyran-3-ones to trans-4-alkoxy-5-hydroxy-2-cyclopenten-1-ones, the reaction rate and yield are influenced by buffer concentration, suggesting specific acid catalysis and the involvement of protonated intermediates. researchgate.net

Kinetic and Thermodynamic Aspects of Transformations

The kinetic and thermodynamic parameters of reactions involving this compound dictate the feasibility and rate of its transformations. While specific experimental kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, computational studies on analogous structures provide valuable insights.

A computational study on the thermal decomposition of 3,6-dihydro-2H-pyran and its methylated derivatives revealed that substituents significantly affect the activation energy (Ea) and Gibbs free energy of activation (ΔG‡). mdpi.com For instance, methyl substituents at the 2, 4, and 6 positions were found to decrease the activation free energy, thereby accelerating the thermal decomposition. mdpi.com This suggests that the phenyl group in this compound would similarly influence the energetics of thermal processes.

The following table, derived from a computational study on the thermal decomposition of dihydropyran derivatives, illustrates the effect of substitution on activation energies. mdpi.com

| Compound | Substituent Position | Activation Energy (Ea) (kJ·mol⁻¹) | Activation Free Energy (ΔG‡) (kJ·mol⁻¹) |

| 3,6-dihydro-2H-pyran | - | 202 | 196 |

| 4-methyl-3,6-dihydro-2H-pyran | 4 | - | 190 |

| 2,6-dimethyl-3,6-dihydro-2H-pyran | 2, 6 | 202 | 183 |

| 2-methyl-3,6-dihydro-2H-pyran | 2 | 202 | 182 |

| 6-methyl-3,6-dihydro-2H-pyran | 6 | 204 | 184 |

This table is based on computational data for methyl-substituted dihydropyrans and is intended to illustrate general trends in reactivity.

Regioselectivity and Stereochemical Control in Reactivity

The presence of multiple reactive sites and stereocenters in this compound makes the control of regioselectivity and stereochemistry a critical aspect of its chemical transformations.

Regioselectivity in the reactions of this compound is primarily dictated by the electronic and steric environment of its functional groups. For example, in enolate formation, the relative acidity of the α-protons at C2 and C4 determines the site of deprotonation. The C2 protons are adjacent to both the carbonyl group and the ring oxygen, while the C4 protons are adjacent only to the carbonyl group. This can lead to preferential formation of the C2 enolate under certain conditions. In reactions with ortho-substituted phenylcarbonyl compounds, 5,6-dihydro-2H-pyran-3(4H)-one has been shown to react regioselectively to form pyran-annulated heterocyclic compounds. researchgate.net

Stereochemical control is paramount in reactions that can generate new stereocenters or modify existing ones. The C6 position, bearing the phenyl group, is a chiral center, and its stereochemistry can direct the stereochemical outcome of reactions at other positions of the pyran ring through diastereoselective control.

For instance, in nucleophilic additions to the carbonyl group at C3, the approach of the nucleophile can be influenced by the steric bulk of the phenyl group at C6, leading to the preferential formation of one diastereomer over the other. This is an example of substrate-controlled stereoselectivity.

In reactions where chiral catalysts are employed, such as the dynamic kinetic resolution of 6-hydroxypyranones catalyzed by a chiral N-heterocyclic carbene, high levels of enantio- and diastereocontrol can be achieved. researchgate.net This highlights the potential for catalyst-controlled stereoselective transformations of the this compound scaffold.

The diastereoselective synthesis of related dihydropyran derivatives often relies on controlling the relative orientation of substituents during the ring-forming step or subsequent modifications. For example, in the synthesis of cis-2,6-disubstituted dihydropyrane derivatives via a silyl-Prins cyclization, the stereochemistry of the final product is determined during the cyclization event. mdpi.com

The following table summarizes the key factors influencing regioselectivity and stereochemistry in the reactions of dihydropyranone systems.

| Reaction Type | Controlling Factor | Outcome |

| Enolate Formation | Kinetic vs. Thermodynamic control, steric hindrance | Regioselective formation of C2 or C4 enolate |

| Nucleophilic Addition to C3 | Steric hindrance from C6-substituent, chelation control | Diastereoselective formation of alcohols |

| Catalytic Asymmetric Reactions | Chiral catalyst, substrate-catalyst interaction | Enantio- and diastereoselective functionalization |

| Cyclization Reactions | Reaction mechanism (e.g., concerted vs. stepwise), transition state geometry | Control of relative stereochemistry of substituents |

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments and Conformational Analysis

High-Resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 6-Phenyldihydro-2H-pyran-3(4H)-one in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional experiments like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals.

The dihydropyranone ring of this compound is not planar and typically adopts a chair or twist-boat conformation. The stereochemical relationship between the substituents and the conformation of the ring can be deduced from the coupling constants (³J values) of the protons. For instance, in related 2,6-disubstituted tetrahydropyran-4-ones, a large coupling constant between protons at C2 and C6 would suggest a trans-diaxial relationship, indicative of a specific chair conformation. nih.gov The presence of the phenyl group at the C6 position introduces further complexity due to potential steric interactions and anisotropic effects, which can shield or deshield nearby protons, causing shifts in their NMR signals. youtube.com

The stereochemistry at the C6 chiral center profoundly influences the magnetic environment of the entire molecule. The helicity of the dihydropyran ring—whether it adopts a P- (positive) or M- (negative) helical twist—is directly linked to the configuration of its substituents. mdpi.com In analogous chiral 2-substituted chromanes, a correlation between the ring helicity and the sign of the specific optical rotation has been established, a principle that can be extended to the pyranone ring of the title compound. mdpi.com Conformational analysis of related heterocyclic systems with phenyl substituents often reveals a tendency for the molecule to adopt a conformation that minimizes steric strain, which may involve the phenyl ring orienting itself in a pseudo-equatorial position. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for Protons on the Dihydropyranone Ring This table is a hypothetical representation based on typical values for similar structures and is for illustrative purposes.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-2 (axial) | ~3.5 - 3.7 | d | J ≈ 11-12 |

| H-2 (equatorial) | ~4.0 - 4.2 | d | J ≈ 4-5 |

| H-4 (axial) | ~2.5 - 2.7 | m | - |

| H-4 (equatorial) | ~2.8 - 3.0 | m | - |

| H-5 (axial) | ~1.8 - 2.0 | m | - |

| H-5 (equatorial) | ~2.1 - 2.3 | m | - |

Table 2: Predicted ¹³C NMR Chemical Shifts This table is a hypothetical representation based on typical values for similar structures and is for illustrative purposes.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C-3) | ~205 - 210 |

| C-2 | ~70 - 75 |

| C-4 | ~45 - 50 |

| C-5 | ~30 - 35 |

| C-6 | ~78 - 83 |

| C-phenyl (ipso) | ~140 - 142 |

Vibrational Spectroscopy (IR and Raman) for Tautomerism and Hydrogen Bonding Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the functional groups and potential tautomeric equilibria within this compound. The molecule, a β-keto ether, has the potential to exist in equilibrium with its enol tautomer, 6-Phenyl-3,4-dihydro-2H-pyran-5-ol. doubtnut.com

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, typically observed in the region of 1710-1730 cm⁻¹. The exact position can be influenced by ring strain and the electronic effects of the adjacent oxygen atom. In the enol form, this C=O peak would be absent, and new bands would appear, including a broad O-H stretching band around 3200-3600 cm⁻¹ and a C=C stretching band near 1650 cm⁻¹. The presence of a strong intramolecular hydrogen bond in the enol form, between the hydroxyl group and the pyran ring oxygen, would further shift the O-H band to a lower frequency. scifiniti.com

The keto-enol tautomerism is a dynamic equilibrium, and the relative populations of the two forms can be influenced by factors such as solvent polarity. orientjchem.org In nonpolar solvents, intramolecular hydrogen bonding can stabilize the enol form, whereas polar solvents can favor the more polar keto form. researchgate.net Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for observing the C=C bond in the enol tautomer. scifiniti.com

Table 3: Key Vibrational Frequencies for Tautomeric Forms This table presents expected frequency ranges based on known data for related β-dicarbonyl and pyrone systems.

| Functional Group | Tautomeric Form | Expected IR/Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | Keto | 1710 - 1730 (strong, IR) |

| C-O-C Stretch | Keto/Enol | 1050 - 1150 (strong, IR) |

| O-H Stretch | Enol | 3200 - 3600 (broad, IR) |

High-Resolution Mass Spectrometry and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of this compound, confirming its elemental composition. Electron Ionization (EI) mass spectrometry further provides a characteristic fragmentation pattern that serves as a molecular fingerprint and aids in structural confirmation.

The fragmentation of pyranone derivatives is well-documented. For 6-aryl substituted pyrones, a common initial fragmentation pathway involves the loss of the aryl substituent. researchgate.net For the title compound, the molecular ion (M⁺) would be expected to readily lose the phenyl group (C₆H₅•) to generate a prominent peak at [M-77]. Another characteristic fragmentation for ketones is α-cleavage on either side of the carbonyl group. Cleavage between C3 and C4 could lead to the loss of a C₃H₅O fragment, while cleavage between C2 and C3 could result in the loss of CO (28 Da), a common fragmentation for cyclic ketones. miamioh.edu

Further fragmentation of the dihydropyran ring itself can occur through retro-Diels-Alder (rDA) type reactions or successive losses of small neutral molecules. The fragmentation pattern of the unsubstituted dihydro-2H-pyran-3(4H)-one shows key fragments that can also be expected in the substituted analogue, albeit with different relative intensities. nist.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound This table is a hypothetical representation based on established fragmentation patterns of aryl ketones and pyranones.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 190 | [C₁₁H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 113 | [M - C₆H₅]⁺ | Loss of phenyl radical |

| 105 | [C₆H₅CO]⁺ | Phenylacylium ion |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the absolute configuration and conformation.

For this compound, an X-ray crystal structure would definitively establish the conformation of the dihydropyranone ring (e.g., chair, boat). It would also reveal the orientation of the phenyl substituent at C6, showing whether it occupies an axial or equatorial position. researchgate.net Furthermore, crystallographic analysis would confirm which tautomer (keto or enol) is present in the crystalline form. In studies of related pyran-2,4-diones, X-ray analysis has been crucial in identifying the specific enol form present and characterizing the intramolecular hydrogen bonds that stabilize the structure. scifiniti.com

Intermolecular interactions, such as hydrogen bonding and π-π stacking between phenyl rings of adjacent molecules, which dictate the crystal packing, can also be visualized and quantified. This information is invaluable for understanding the solid-state properties of the compound.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Phenyl-3,4-dihydro-2H-pyran-5-ol |

Theoretical and Computational Chemistry of 6 Phenyldihydro 2h Pyran 3 4h One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the properties of pyran derivatives. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been successfully applied to various heterocyclic systems to predict and analyze global and local reactivity properties. For pyran-based compounds, DFT calculations help in understanding fundamental reactivity descriptors, such as molecular electrostatic potential (MEP) and average local ionization energies (ALIE), which identify the most reactive sites within a molecule.

While specific DFT studies on 6-Phenyldihydro-2H-pyran-3(4H)-one are not extensively documented in publicly available literature, the methodology is well-established for analogous compounds. These studies typically involve geometry optimization to find the lowest energy structure and subsequent calculations of various molecular properties.

The electronic structure of a molecule is fundamental to its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often called frontier molecular orbitals (FMOs), is critical in this context. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.

The energy gap between the HOMO and LUMO is a significant parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In pyran derivatives, these orbitals are often located on the pyran ring, and their energies and spatial distributions are influenced by the substituents attached to the ring. For this compound, the phenyl group would be expected to significantly influence the electronic distribution and the energies of the frontier orbitals.

Table 1: Conceptual Interpretation of Frontier Molecular Orbital Analysis

| Parameter | Significance | Predicted Influence on this compound |

| HOMO Energy | Represents the electron-donating capacity. Higher energy indicates a stronger electron donor. | The oxygen atom in the pyran ring and the π-system of the phenyl group would likely contribute significantly to the HOMO. |

| LUMO Energy | Represents the electron-accepting capacity. Lower energy indicates a stronger electron acceptor. | The carbonyl group (C=O) at the 3-position is an electron-withdrawing group and would be the primary contributor to the LUMO, making it a likely site for nucleophilic attack. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | The presence of both the phenyl ring and the ketone functionality would modulate the gap, influencing the overall stability and reactivity of the compound. |

Computational methods, especially DFT, are widely used to predict spectroscopic parameters such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. Comparing the computed spectrum with an experimental one allows for the validation of the calculated molecular structure and provides a detailed assignment of the vibrational modes. For this compound, DFT calculations could predict the characteristic stretching frequency of the carbonyl group (C=O) and the various vibrations associated with the pyran and phenyl rings.

Conformational Analysis and Ring Puckering Dynamics

The six-membered dihydropyran ring in this compound is not planar and can adopt several conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For cyclic systems, this involves analyzing the various ring puckering conformations.

Studies on similar 4H-pyran rings have shown that they can adopt conformations such as a flattened boat. nih.gov The conformation of the ring in this compound would be influenced by the steric and electronic effects of the phenyl substituent at the 6-position. The phenyl group can exist in either an axial or equatorial position relative to the pyran ring, leading to different stable conformers with distinct energies. Computational analysis can map the potential energy surface (PES) to identify the most stable conformers and the energy barriers between them.

Table 2: Possible Ring Conformations of the Dihydropyran Ring

| Conformation | Description | Predicted Stability for this compound |

| Chair | A puckered conformation resembling a chair, generally the most stable for six-membered rings. | A likely low-energy conformation. The bulky phenyl group would preferentially occupy the equatorial position to minimize steric hindrance. |

| Boat | A less stable puckered conformation resembling a boat. | Generally a higher-energy conformation or a transition state between twist-boat forms. |

| Twist-Boat | A conformation of lower energy than the boat, but typically higher than the chair. | May exist as a local minimum on the potential energy surface. |

| Half-Chair | A common conformation for unsaturated six-membered rings. | Given the C4-C5 single bond, this is a highly plausible conformation for the dihydropyran ring. |

Tautomerism Studies and Energetic Landscapes

This compound possesses a ketone group adjacent to a methylene (B1212753) group (at the C4 position), making it susceptible to keto-enol tautomerism. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. The ketone form can interconvert to its corresponding enol form.

Computational chemistry is a powerful tool for studying tautomerism. By calculating the Gibbs free energies of the different tautomers (the keto and possible enol forms), it is possible to predict their relative stabilities and equilibrium populations. The energetic landscape can be mapped to understand the barriers for interconversion. For similar heterocyclic ketones, the keto form is often more stable, but the relative stability can be influenced by substituents and solvent effects.

Computational Prediction of Reactivity and Selectivity

Computational models can predict the reactivity and selectivity of chemical reactions. By analyzing the electronic properties calculated through methods like DFT, one can identify the most probable sites for electrophilic or nucleophilic attack. For instance, the calculated Fukui functions and local electrophilicity indices can pinpoint the specific atoms most susceptible to reaction. acs.org In 1,3-dipolar cycloaddition reactions involving pyranone derivatives, DFT has been used to explain the observed regioselectivity and stereoselectivity by analyzing the frontier orbitals of the reactants. acs.org

For this compound, computational analysis could predict its reactivity towards various reagents. The carbonyl carbon is an expected electrophilic site, while the enolizable alpha-carbons could act as nucleophiles in their enolate form.

To understand the mechanism of a chemical reaction, computational chemists map the entire reaction pathway. This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, the transition states (TS). The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction.

For reactions involving pyran derivatives, such as cycloadditions or rearrangements, DFT calculations can locate the transition state structures. acs.org By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. This approach has been used to confirm the concerted nature of cycloaddition processes and to justify experimental outcomes regarding product formation. acs.org

Analysis of Bond Evolution and Synchronicity

A comprehensive review of scientific literature and chemical databases indicates that specific theoretical and computational studies focusing on the bond evolution and synchronicity of the compound This compound are not publicly available at this time. While computational chemistry is a powerful tool for analyzing reaction mechanisms, including the intricate details of bond-breaking and bond-forming processes, research has not yet been published that applies these specific analyses to this particular molecule.

General computational studies on related pyranone structures have been conducted to understand their reactivity, thermal decomposition, and participation in various reactions. acs.orgchemrxiv.org These studies often employ methods like Density Functional Theory (DFT) to explore reaction pathways and transition states. chemrxiv.orgresearchgate.net The concepts of bond evolution, which tracks the changes in electron density along a reaction coordinate, and synchronicity, which describes the degree to which bond changes occur in concert, are central to understanding reaction mechanisms. chemrxiv.org

For instance, analyses of other cyclic compounds have utilized the Bonding Evolution Theory (BET) to map the topological changes of the electron localization function (ELF), providing a detailed picture of how chemical bonds transform during a reaction. chemrxiv.org Such analyses can reveal whether a reaction is concerted (bonds break and form simultaneously) or proceeds through a stepwise mechanism with discrete intermediates.

However, without specific computational data for this compound, a detailed discussion of its bond evolution and synchronicity in any particular chemical transformation remains speculative. Future computational research would be necessary to generate the data required for such an analysis, which could include:

Identification of transition states for reactions involving the pyranone ring.

Intrinsic Reaction Coordinate (IRC) calculations to map the reaction pathway.

Topological analysis of the electron density or Electron Localization Function (ELF) at points along the IRC to characterize bond evolution.

Calculation of synchronicity indices to quantify the concerted nature of the process.

Until such studies are performed and published, a detailed, data-driven analysis of the bond evolution and synchronicity for this compound cannot be provided.

Role of 6 Phenyldihydro 2h Pyran 3 4h One As a Key Synthon in Complex Chemical Synthesis

Building Block in the Construction of Diverse Heterocyclic Systems

The reactivity of the ketone and the dihydropyran ring in 6-phenyldihydro-2H-pyran-3(4H)-one makes it an excellent starting point for the synthesis of various fused and spirocyclic heterocyclic systems. The strategic placement of the phenyl group can also influence the stereochemical outcome of these reactions.

One notable application is in the synthesis of pyran-annulated quinolines. The reaction of 5,6-dihydro-2H-pyran-3(4H)-one with ortho-substituted phenylcarbonyl compounds can lead to the formation of pyrano[3,2-b]quinolines. google.com While this has been demonstrated with the parent compound, the presence of the C6-phenyl group in this compound offers a route to correspondingly substituted quinoline (B57606) derivatives, which are important structural motifs in many biologically active compounds.

Furthermore, the ketone functionality allows for condensation reactions with various binucleophiles to construct seven-membered rings. For instance, the reaction of ketones with o-phenylenediamine (B120857) is a well-established method for the synthesis of 1,5-benzodiazepines, a class of compounds with significant pharmacological activities. nih.gov The use of this compound in this reaction would lead to the formation of novel pyran-fused benzodiazepine (B76468) systems.

The general reactivity of the dihydropyran-3-one scaffold is highlighted in the synthesis of various heterocyclic systems through reactions such as the Biginelli and Hantzsch reactions for the preparation of pyrimidines and dihydropyridines, respectively. These multicomponent reactions, known for their efficiency and atom economy, can be adapted to utilize this compound, thereby introducing a phenyl-substituted dihydropyran moiety into the final heterocyclic product.

A summary of potential heterocyclic systems derived from this compound is presented in the table below.

| Starting Material | Reagent(s) | Resulting Heterocyclic System | Potential Significance |

| This compound | o-Phenylenediamine | Pyrano[2,3-b] google.comnih.govbenzodiazepine | Access to novel CNS-active agents |

| This compound | Urea/Thiourea, Aldehyde | Dihydropyrimidinone-fused Pyran | Biologically active pyrimidine (B1678525) derivatives |

| This compound | Aldehyde, Ammonia (B1221849), β-Ketoester | Dihydropyridine-fused Pyran | Calcium channel blocker analogues |

| This compound | o-Aminobenzamide | Pyrano[2,3-b]quinoline | Novel quinoline-based scaffolds |

Precursor for Complex Natural Product Scaffolds

Optically active pyran-3-ones are highly valuable chiral synthons for the construction of a variety of natural products due to the presence of multiple functionalities. google.com The phenyl group at the C6 position of this compound can serve as a handle for further transformations and can influence the stereoselectivity of subsequent reactions, making it a valuable precursor for complex natural product scaffolds.

One area where such synthons are crucial is in the synthesis of saccharides and their mimetics. The dihydropyranone core can be elaborated to form various sugar derivatives. Furthermore, the synthesis of key intermediates for complex natural products like pseudomonic acid A has been shown to involve pyranone derivatives. google.com

Spiroketals, which are structural motifs found in a wide range of natural products with diverse biological activities, can also be accessed from dihydropyranone precursors. The reactivity of the ketone allows for the introduction of a second heterocyclic ring, leading to the formation of spirocyclic systems.

The table below outlines potential applications of this compound in the synthesis of natural product scaffolds.

| Natural Product Scaffold | Synthetic Strategy | Role of this compound |

| Sugar Derivatives | Ring-opening and functional group manipulations | Chiral building block for stereocontrolled synthesis |

| Pseudomonic Acid A Intermediate | Multi-step synthesis involving pyranone elaboration | Key synthon for constructing the core structure |

| Spiroketals | Reaction with a diol followed by cyclization | Precursor to the spirocyclic core |

| Polyketide Fragments | Aldol (B89426) reactions and subsequent modifications | Introduces a specific stereochemical and functional element |

Intermediate in the Synthesis of Advanced Organic Materials

The incorporation of heterocyclic moieties into polymer backbones can significantly influence the material's properties, including thermal stability, conductivity, and photophysical characteristics. While specific research on the use of this compound in advanced organic materials is limited, the inherent reactivity of the molecule suggests its potential as a valuable monomer or intermediate.

The ketone functionality can be a site for polymerization reactions, such as polycondensation or the formation of polyimines. The phenyl group can enhance the thermal stability and solubility of the resulting polymers. Furthermore, the dihydropyran ring could be opened to create linear polymers with pendant phenyl and carbonyl groups, which could be further functionalized.

Potential applications in this area include the synthesis of:

Polyesters and Polyamides: Through reactions involving the dihydropyran ring-opening or functionalization of the ketone.

Conducting Polymers: By incorporating the pyran moiety into a conjugated polymer backbone.

Photoreactive Materials: The carbonyl group and the phenyl ring could be part of a chromophore system in photosensitive polymers.

Scaffold for Ligand Design and Catalyst Development

The rigid, three-dimensional structure of this compound makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. The phenyl group and the ketone offer two distinct points for modification, allowing for the synthesis of a library of ligands with varying steric and electronic properties.

For example, the ketone can be reduced to a hydroxyl group, which can then be used as a coordinating site for a metal center. The phenyl group can be functionalized with other coordinating groups, such as phosphines or amines, to create bidentate or tridentate ligands. The inherent chirality of substituted dihydropyranones can be exploited to develop catalysts for enantioselective reactions.

Potential ligand types and their applications are summarized below:

| Ligand Type | Design Strategy | Potential Catalytic Application |

| Chiral Diols | Stereoselective reduction of the ketone | Asymmetric hydrogenation, Diels-Alder reactions |

| Amino Alcohols | Reductive amination of the ketone | Asymmetric transfer hydrogenation |

| Phosphine-containing Ligands | Functionalization of the phenyl group | Asymmetric cross-coupling reactions |

The development of catalysts based on such ligands could have a significant impact on the efficient and stereoselective synthesis of pharmaceuticals and other fine chemicals.

Future Research Directions and Emerging Trends

Development of Novel Asymmetric Catalytic Strategies for 6-Phenyldihydro-2H-pyran-3(4H)-one Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. For this compound, the development of novel asymmetric catalytic strategies is paramount. While significant progress has been made, the quest for more efficient, selective, and sustainable methods continues.

Future efforts will likely focus on:

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction. For the synthesis of dihydropyranones, N-heterocyclic carbenes (NHCs) have shown promise in catalyzing reactions involving α,β-unsaturated aldehydes and other substrates. nih.gov Research is ongoing to design new chiral NHC catalysts that can provide high enantioselectivity in the synthesis of substituted pyranones.

Transition Metal Catalysis: Chiral metal complexes, particularly those of rhodium, ruthenium, and iridium, are powerful tools for asymmetric synthesis. libretexts.orgmdpi.com For instance, the asymmetric hydrogenation of unsaturated precursors is a promising route to chiral tetrahydropyranones. frontiersin.org Future work will likely involve the development of novel chiral ligands to improve the catalytic activity and enantioselectivity of these metal catalysts. libretexts.org A notable example is the use of copper(I) and silver(I) catalysts in sequential aldol (B89426) and oxy-Michael reactions to produce chiral dihydropyranones. wordpress.com

Bifunctional Catalysis: Catalysts that possess both a Lewis acidic and a Brønsted basic site can offer unique reactivity and selectivity. The development of chiral bifunctional catalysts for the synthesis of this compound could lead to highly efficient and stereocontrolled transformations.

A summary of emerging catalytic strategies is presented in the interactive table below.

| Catalytic Strategy | Catalyst Type | Key Advantages | Representative Reaction |

| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | Metal-free, environmentally benign | [3+3] Cyclization of enals and 1,3-dicarbonyl compounds nih.gov |

| Transition Metal Catalysis | Chiral Rhodium Complexes | High enantioselectivity, broad substrate scope | Asymmetric hydrogenation of enamides frontiersin.org |

| Sequential Catalysis | Copper(I)/Silver(I) | Access to complex chiral molecules | Sequential aldol-oxy-Michael reactions of ynones wordpress.com |

Exploration of Unprecedented Reactivity Modes and Chemical Transformations

The this compound scaffold possesses multiple reactive sites, offering a rich platform for exploring novel chemical transformations. The carbonyl group, the ether linkage, and the protons alpha to the carbonyl are all potential handles for derivatization.

Future research is expected to delve into:

Ring-Opening and Rearrangement Reactions: The pyranone ring can be strategically opened to generate acyclic chiral building blocks. researchgate.net Furthermore, rearrangement reactions, such as the Petasis-Ferrier rearrangement, can be employed to access different heterocyclic systems. nih.gov

Cycloaddition Reactions: The enone moiety within the dihydropyranone structure can participate in various cycloaddition reactions, leading to the formation of complex polycyclic architectures. rsc.org

Functionalization of the Phenyl Ring: The phenyl group at the 6-position provides a site for further functionalization through electrophilic aromatic substitution or cross-coupling reactions, allowing for the synthesis of a diverse library of analogs.

Condensation Reactions: The carbonyl group can undergo condensation with various nucleophiles, such as amines and hydrazines, to afford novel heterocyclic systems. beilstein-journals.orgresearchgate.net

Integration with Sustainable Chemistry Principles and Flow Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. youtube.comskpharmteco.com For the synthesis of this compound, this translates to a focus on atom economy, the use of renewable feedstocks, and the reduction of hazardous waste. nih.gov

Key trends in this area include:

Greener Solvents and Catalysts: The use of water or other environmentally benign solvents is being explored. jmaterenvironsci.comskpharmteco.com Additionally, the development of reusable heterogeneous catalysts can simplify purification and reduce waste. nih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better process control, and easier scalability. uc.ptrsc.org The application of flow chemistry to the synthesis of this compound can lead to more efficient and sustainable manufacturing processes. nih.govnih.gov A significant benefit of flow chemistry is the ability to safely handle hazardous intermediates by generating them in situ for immediate consumption in a subsequent reaction step. uc.pt

Advanced In-situ Spectroscopic Techniques for Mechanistic Elucidation

A detailed understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new ones. Advanced in-situ spectroscopic techniques provide real-time information about the species present in a reacting system.

Future research will likely employ a combination of techniques, including:

In-situ NMR and IR Spectroscopy: These techniques can be used to monitor the concentrations of reactants, intermediates, and products as a function of time, providing valuable kinetic data.

Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize transient intermediates.

X-ray Crystallography: The single-crystal X-ray diffraction analysis of intermediates or products provides definitive structural information. nih.gov

Surface Enhanced Raman Spectroscopy (SHINERS): This technique can provide molecular-level insights into catalytic processes occurring at solid-liquid interfaces. researchgate.net

By combining experimental data from these techniques with computational modeling, a comprehensive picture of the reaction mechanism can be constructed. For example, Fourier-transform infrared spectroscopy (FTIR) has been used to confirm the formation of a reactive complex between an aldehyde and an alginate biopolymer catalyst. nih.gov

Computational Design of New this compound-based Architectures

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. mdpi.com In the context of this compound, computational methods can be used to:

Predict Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be employed to model reaction pathways and predict the stereochemical outcome of asymmetric reactions. rsc.orgnih.gov This information can guide the design of new catalysts and reaction conditions.

Virtual Screening: Large libraries of virtual compounds based on the this compound scaffold can be screened in silico to identify potential drug candidates or materials with desired properties.

Molecular Docking: For biological applications, molecular docking simulations can be used to predict how these molecules will bind to their target proteins, providing insights into their mechanism of action. nih.gov

The integration of computational design with experimental synthesis and testing creates a powerful workflow for the discovery and development of new functional molecules based on the this compound framework.

Q & A

Q. What are the established synthetic routes for 6-Phenyldihydro-2H-pyran-3(4H)-one, and what are their key reaction conditions?

Methodological Answer: A practical four-step synthesis begins with α-ketoglutaric acid, involving cyclization under acidic conditions (e.g., HCl) to form the pyran ring, followed by phenyl group introduction via Friedel-Crafts alkylation. Key conditions include:

Q. Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| 1 | α-Ketoglutaric acid, HCl/EtOH | 45 | Ring closure efficiency |

| 2 | AlCl₃, PhCH₂Br/DCM | 31 | Byproduct formation |

Q. How can researchers characterize the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms ring structure and substituents (e.g., phenyl group at C6). Look for characteristic pyranone carbonyl signals at ~170 ppm in ¹³C NMR .